7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with the molecular formula C10H10N4O2The compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system that has garnered interest due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior such as proliferation, differentiation, or apoptosis. Moreover, this compound can affect the expression of genes involved in critical cellular processes, thereby altering the cell’s metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in the enzyme’s activity, affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in nucleotide synthesis, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
Compared to similar compounds, 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique dimethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWGDBOWKKHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NC2=C(C=NN12)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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